Octakis(6-amino-6-deoxy)-gamma-cyclodextrin is a derivative of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by α-1,4-glycosidic bonds. This compound features eight amino groups at the 6-position of each glucose unit, enhancing its solubility and reactivity compared to its parent cyclodextrins. Cyclodextrins are known for their unique truncated cone shape, which creates a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to form inclusion complexes with various lipophilic molecules.
Source: Cyclodextrins are produced through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. Octakis(6-amino-6-deoxy)-gamma-cyclodextrin can be synthesized from commercially available gamma-cyclodextrin through a series of chemical modifications.
Classification: This compound falls under the category of functionalized cyclodextrins, which are widely studied for their applications in drug delivery, molecular recognition, and as excipients in pharmaceuticals.
The synthesis of octakis(6-amino-6-deoxy)-gamma-cyclodextrin typically involves several steps:
The molecular formula for octakis(6-amino-6-deoxy)-gamma-cyclodextrin is , with a molecular weight of approximately 1,480 g/mol. The structure consists of eight glucose units arranged in a cyclic manner, with each unit modified at the 6-position by an amino group. This modification not only increases the hydrophilicity of the compound but also enhances its potential for forming complexes with various guest molecules .
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin can participate in various chemical reactions due to its functional amino groups:
The mechanism of action for octakis(6-amino-6-deoxy)-gamma-cyclodextrin primarily revolves around its ability to encapsulate lipophilic compounds within its hydrophobic cavity. This encapsulation enhances the solubility and bioavailability of poorly soluble drugs. The formation of inclusion complexes occurs via non-covalent interactions such as hydrogen bonding and van der Waals forces between the guest molecule and the cyclodextrin cavity .
Additionally, the amino groups may interact with biological membranes or target sites, potentially enhancing cellular uptake and therapeutic efficacy.
Relevant data indicates that octakis(6-amino-6-deoxy)-gamma-cyclodextrin exhibits enhanced solubility compared to non-modified cyclodextrins due to its functionalization .
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin has numerous scientific applications:
Regioselective modification of γ-cyclodextrin (γ-CD) at the C-6 position leverages the nucleophilicity and steric accessibility of primary hydroxyl groups over secondary hydroxyls (C-2 and C-3). The synthesis of octakis(6-amino-6-deoxy)-γ-cyclodextrin begins with protecting-group strategies to ensure single-site amination. Tosylation using p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine selectively targets primary hydroxyls, forming 6^A-O-tosyl-γ-cyclodextrin as a key intermediate [6] [8]. This regioselectivity arises from pyridine's inclusion within the γ-CD cavity, which exposes the primary rim while shielding secondary hydroxyls [8]. Alternative bulky sulfonylating agents (e.g., 2-naphthalenesulfonyl or 2,4,6-triisopropylbenzenesulfonyl chloride) further minimize polysubstitution—critical for γ-CD due to its larger cavity (diameter: 7–8 Å) and heightened reactivity [6] [10]. Subsequent azide displacement with NaN₃ in DMF at 80°C yields the 6-azido-6-deoxy derivative, reduced to the target amine via catalytic hydrogenation or triphenylphosphine hydrolysis [3] [8].
Table 1: Efficiency of Protecting Groups for Regioselective C-6 Modification
Sulfonylating Agent | Solvent | Reaction Time | Monosubstitution Yield |
---|---|---|---|
p-Toluenesulfonyl chloride | Pyridine | 1–3 h | 24–30% |
2-Naphthalenesulfonyl chloride | Pyridine | 2 h | ~30% |
2,4,6-Triisopropylbenzenesulfonyl chloride | Pyridine | 1.5 h | 69% |
The conventional tosyl-azide pathway remains dominant but faces limitations in yield and scalability. Tosyl-based synthesis involves three steps: (i) tosylation, (ii) azidation, and (iii) reduction, with cumulative yields of 15–25% for γ-CD due to purification losses and 3,6-anhydro byproduct formation under basic conditions [6] [8]. In contrast, direct amination employs nucleophilic displacement of 6^A-halo-γ-CD intermediates (e.g., iodo or bromo derivatives) with ammonia or alkylamines. For instance, octakis(6-iodo-6-deoxy)-γ-cyclodextrin (synthesized regioselectively in 92% yield using XtalFluor-E and tetraethylammonium iodide) undergoes SN₂ amination in liquid ammonia [10]. While direct methods reduce steps, harsh conditions risk epimerization or decomposition. Economic analyses show tosylation costs derive from low-yield crystallizations (~30% recovery), whereas direct amination incurs expenses from halogenation reagents [4] [8].
Table 2: Comparison of Amination Pathways for γ-CD
Parameter | Tosyl-Azide Pathway | Direct Amination Pathway |
---|---|---|
Steps | 3 (Tsylation → Azidation → Reduction) | 2 (Halogenation → Ammonolysis) |
Key Intermediate | 6^A-O-Tosyl-γ-CD | 6^A-Iodo-γ-CD |
Overall Yield (γ-CD) | 15–25% | 50–60% |
Byproducts | 3,6-Anhydro-CD, Di/tri-tosylates | Dehydrohalogenation products |
Scalability Challenge | Low-yield crystallizations | High-pressure ammonia handling |
Optimization focuses on stoichiometry, solvent systems, and advanced reactors. Stoichiometric control is critical: A 1.05:1 molar ratio of TsCl-to-γ-CD in pyridine maximizes monosubstitution while minimizing polysubstitution [8]. Solvent engineering replaces pyridine with 4-methylpyridine to enhance regioselectivity and reduce hydrolysis [8]. Continuous flow systems revolutionize production: A semi-continuous process couples monotosylation (in pyridine), solvent exchange, and azide reduction, reducing reaction time from weeks to hours and improving yield to >75% for 6-monoamino-β-CD analogues [8]. Parameters like temperature (25°C for tosylation vs. 80°C for azidation), mixing efficiency, and reagent addition rates are tightly controlled. For direct amination, anhydrous DMF with excess ethylenediamine at 60°C achieves >90% displacement of iodo groups without epimerization [10]. Design of Experiments (DoE) approaches, such as Box-Behnken designs, optimize variables (e.g., temperature, screw speed in extrusion-assisted complexation) [9].
Crude amino-γ-CD is converted to its stable octahydrochloride salt via titration with HCl (pH 3–4), followed by precipitation in acetone [1]. Purification involves sequential steps:
Final products are lyophilized and stored in anhydrous environments (loss on drying: <10%). Purity is validated via ¹H-NMR (D₂O): Characteristic shifts at δ 3.0–3.5 ppm (C-6 methylene) and δ 5.1–6.0 ppm (anomeric protons) confirm structure [5].
Table 3: Specifications for Octakis(6-amino-6-deoxy)-γ-cyclodextrin Hydrochloride
Parameter | Test Method | Specification |
---|---|---|
Appearance | Visual | White to slight yellow powder |
Purity (dry basis) | Calculated | >95% |
Hydrazine | CE (EP 2.2.47) | <0.5% |
Residual γ-CD | TLC (EP 2.2.27) | <1% |
Loss on drying | EP 2.2.32 | <10% |
Solubility (H₂O, 25°C) | Gravimetric | >50 g/100 mL |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1